molecular formula C18H17N3O3S B2921161 3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-42-4

3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2921161
M. Wt: 355.41
InChI Key: XMBWXVURKGBOKZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTB is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities. In

Scientific Research Applications

Anticancer Activity and Molecular Docking Studies

Compounds with the 1,3,4-thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer properties against a variety of human cancer cell lines. For instance, a study reported the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity. These compounds were subjected to molecular docking studies to predict their mechanism of action, showing good oral drug-like behavior, making them potential candidates for further anticancer drug development (Tiwari et al., 2017).

Inhibition Effects on Human Carbonic Anhydrase Isoforms

Another study explored the synthesis of acridine-acetazolamide conjugates containing thiadiazole and benzamide, which were investigated as inhibitors of carbonic anhydrases. These isoforms were inhibited in low micromolar and nanomolar ranges, suggesting potential for the treatment of conditions where carbonic anhydrase activity is implicated (Ulus et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-13(11)17-20-21-18(25-17)19-16(22)12-8-9-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWXVURKGBOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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